Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)-
Brand Name: Vulcanchem
CAS No.: 1365808-24-7
VCID: VC16217950
InChI: InChI=1S/C5H2F10O/c6-2(7,1-16-5(13,14)15)3(8,9)4(10,11)12/h1H2
SMILES:
Molecular Formula: C5H2F10O
Molecular Weight: 268.05 g/mol

Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)-

CAS No.: 1365808-24-7

Cat. No.: VC16217950

Molecular Formula: C5H2F10O

Molecular Weight: 268.05 g/mol

* For research use only. Not for human or veterinary use.

Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- - 1365808-24-7

Specification

CAS No. 1365808-24-7
Molecular Formula C5H2F10O
Molecular Weight 268.05 g/mol
IUPAC Name 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)butane
Standard InChI InChI=1S/C5H2F10O/c6-2(7,1-16-5(13,14)15)3(8,9)4(10,11)12/h1H2
Standard InChI Key VNPZAHOTELVNST-UHFFFAOYSA-N
Canonical SMILES C(C(C(C(F)(F)F)(F)F)(F)F)OC(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure derives from a four-carbon butane chain, where positions 1, 2, and 3 are heavily fluorinated, and position 4 bears a trifluoromethoxy group (OCF3-\text{O}-\text{CF}_3). Specifically:

  • Carbon 1: CF3\text{CF}_3 (1,1,1-trifluoro)

  • Carbon 2: CF2\text{CF}_2 (2,2-difluoro)

  • Carbon 3: CF2\text{CF}_2 (3,3-difluoro)

  • Carbon 4: OCF3-\text{O}-\text{CF}_3 (trifluoromethoxy)

This arrangement yields the formula C5H2F10O\text{C}_5\text{H}_2\text{F}_{10}\text{O}, accounting for the trifluoromethoxy group’s additional carbon and three fluorines.

Nomenclature

The IUPAC name systematically enumerates substituents: 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)butane. The numbering prioritizes the fluorine substituents along the butane chain, followed by the trifluoromethoxy group at position 4.

Synthesis and Production

Synthetic Routes

Physical and Chemical Properties

Thermodynamic Data

While specific data for this compound are scarce, analogous perfluorinated ethers exhibit:

  • Low Boiling Points: Due to weak intermolecular forces. For example, perfluoro-2-methylbutane (CAS 594-91-2) has a boiling point of 243 K .

  • High Thermal Stability: Fluorine’s strong CF\text{C}-\text{F} bonds resist degradation at elevated temperatures .

PropertyValue (Analogous Compound)Source
Enthalpy of Vaporization6.29–6.55 kcal/mol
Triple Point Temperature175.35 K

Reactivity

The compound’s reactivity is dominated by:

  • Electrophilic Character: The electron-withdrawing trifluoromethoxy group enhances susceptibility to nucleophilic attack.

  • Oxidative Resistance: Perfluorinated chains are inert to many oxidants, making the compound suitable as a solvent in aggressive environments .

Applications

Industrial Uses

  • Refrigerants: Fluorinated ethers are alternatives to hydrofluorocarbons (HFCs) due to low global warming potential .

  • Solvents: Their chemical inertness makes them ideal for cleaning electronic components or facilitating reactions with sensitive reagents .

Biomedical Research

While direct studies are lacking, fluorinated compounds are explored for:

  • Drug Delivery: Enhanced lipid solubility improves bioavailability of hydrophobic pharmaceuticals.

  • Imaging Agents: 19F^{19}\text{F} MRI contrast agents leverage fluorine’s magnetic properties .

Comparison with Related Compounds

Structural Analogues

  • Butane, 1,2-dichloro-1,1,2,3,4,4,4-heptafluoro-3-(trifluoromethyl)- (CAS 1173181-83-3): Chlorine substituents increase density and reactivity compared to the fully fluorinated analogue .

  • Perfluoro-2-methylbutane (CAS 594-91-2): Branched structure reduces melting point and enhances volatility .

Functional Differences

The trifluoromethoxy group in the target compound enhances polarity compared to perfluorinated alkanes, broadening its utility in solvent applications .

Future Perspectives

Research Directions

  • Green Synthesis: Developing catalytic fluorination methods to reduce waste and energy consumption.

  • Biodegradability Studies: Engineering fluorinated compounds with reduced environmental persistence.

Emerging Applications

  • Energy Storage: Fluorinated electrolytes for high-voltage lithium-ion batteries.

  • Advanced Materials: Coatings with superior chemical resistance for aerospace applications .

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